molecular formula C7H3BrClIN2 B3294938 6-bromo-3-chloro-4-iodo-2H-indazole CAS No. 887568-57-2

6-bromo-3-chloro-4-iodo-2H-indazole

Cat. No.: B3294938
CAS No.: 887568-57-2
M. Wt: 357.37 g/mol
InChI Key: ZLJUZYQHUKRLHO-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-4-iodo-2H-indazole is a polyhalogenated indazole derivative characterized by bromine (Br), chlorine (Cl), and iodine (I) substituents at positions 6, 3, and 4, respectively, on the indazole core. The 2H-indazole tautomer indicates that the hydrogen atom is located on the nitrogen at position 2, influencing the compound’s electronic and steric properties. This structural complexity makes it a valuable scaffold in medicinal chemistry and materials science, particularly for applications requiring halogen-directed reactivity (e.g., cross-coupling reactions) or radioimaging (due to iodine’s isotopic properties) .

Properties

IUPAC Name

6-bromo-3-chloro-4-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJUZYQHUKRLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-chloro-4-iodo-2H-indazole typically involves multi-step reactions starting from readily available precursors. One common approach is the halogenation of a pre-formed indazole core. For instance, starting with 2H-indazole, selective bromination, chlorination, and iodination can be achieved using appropriate halogenating agents under controlled conditions. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are often employed to introduce these halogen substituents efficiently .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-chloro-4-iodo-2H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

6-bromo-3-chloro-4-iodo-2H-indazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer, inflammation, and infectious diseases.

    Biological Studies: The compound is used in studies to understand the biological activity of halogenated indazoles and their interactions with biological targets.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound serves as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 6-bromo-3-chloro-4-iodo-2H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The halogen substituents can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions. The exact molecular targets and pathways involved vary depending on the specific biological context .

Comparison with Similar Compounds

Halogen Diversity and Reactivity

  • Iodine vs. In contrast, fluorine’s high electronegativity (as in 6-bromo-4-fluoro-1H-indazole) improves metabolic stability in drug candidates.
  • Leaving Group Potential: Iodine’s superior leaving-group ability compared to bromine or chlorine suggests this compound may undergo nucleophilic aromatic substitution more readily, enabling modular synthesis of derivatives.

Substituent Position and Tautomerism

  • Position 2 Modifications: The 2H-indazole tautomer in the target compound contrasts with 1H-indazoles (e.g., 6-bromo-4-fluoro-1H-indazole), which may exhibit different hydrogen-bonding patterns and protein-binding affinities.
  • Multi-Halogenation : The trihalogenated structure of the target compound distinguishes it from dihalogenated analogs (e.g., 6-bromo-4-fluoro-1H-indazole), likely increasing molecular weight and polar surface area, which could impact solubility and membrane permeability.

Research and Development Context

Compounds like Binimetinib and Selumetinib (referenced in ) highlight the importance of halogenated indazoles in targeting kinase pathways. While the target compound’s specific applications are underexplored, its structural features align with trends in oncology and radiopharmaceutical research. For example, iodine’s incorporation could position it as a theranostic agent, combining therapeutic and diagnostic functions .

Q & A

Q. What strategies validate the target engagement of this compound in enzyme inhibition assays?

  • Methodological Answer :
  • CETSA : Cellular Thermal Shift Assay confirms target binding by measuring protein melting shifts.
  • SPR/BLI : Surface plasmon resonance/biolayer interferometry quantify binding kinetics (KD, kon/koff) .

Q. How do halogen substituents impact the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer :
  • LogP : Iodine increases lipophilicity (cLogP ~3.2), affecting BBB permeability.
  • Microsomal Stability : Test in liver microsomes with NADPH cofactor; halogen size correlates with metabolic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3-chloro-4-iodo-2H-indazole
Reactant of Route 2
6-bromo-3-chloro-4-iodo-2H-indazole

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